molecular formula C15H21NO5 B3121393 3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid CAS No. 284493-52-3

3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid

Cat. No. B3121393
CAS RN: 284493-52-3
M. Wt: 295.33 g/mol
InChI Key: HTVHHPNRENCUJY-UHFFFAOYSA-N
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Description

“3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid” is a chemical compound that falls under the category of amide derivatives . It is synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .


Synthesis Analysis

The synthesis of this compound involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent . This process yields a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives .


Chemical Reactions Analysis

The compound undergoes a series of chemical reactions during its synthesis. The condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids leads to the formation of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives .

Scientific Research Applications

Pharmacological Importance of Related Compounds

  • Syringic Acid (SA) , a phenolic compound with methoxy groups, shows a wide range of therapeutic applications including diabetes, cardiovascular diseases (CVDs), cancer, and cerebral ischemia prevention. It possesses antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities, attributed to its strong antioxidant activity which may offer insights into similar potential applications of 3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid (Cheemanapalli et al., 2018).

Industrial Applications of Phenolic Compounds

  • Phosphonic Acid Functional Group : Employed across various applications due to its bioactive properties, phosphonic acids are used in drug development, bone targeting, and the design of supramolecular materials. This reflects the broad utility of compounds with specific functional groups in both biomedical and industrial fields (Sevrain et al., 2017).

Antioxidant and Anti-cancer Activities

  • Cinnamic Acid Derivatives : These compounds have been explored for their anticancer potentials due to their rich medicinal tradition. The research on cinnamic acid derivatives emphasizes the possibility of 3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid and related compounds in cancer research and therapy (De, Baltas, & Bedos-Belval, 2011).

Environmental and Catalytic Applications

  • Biodegradation of Ether Compounds : Studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight microbial capacities to degrade ether compounds, which could be relevant for environmental remediation involving similar compounds (Thornton et al., 2020).

properties

IUPAC Name

3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(9-13(17)18)10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVHHPNRENCUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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